Cas no 19353-92-5 (4-(Dimethylamino)benzohydrazide)

4-(Dimethylamino)benzohydrazide is a versatile hydrazide derivative characterized by the presence of a dimethylamino group attached to the benzohydrazide core. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical agents. Its electron-donating dimethylamino group enhances reactivity in condensation and cyclization reactions, making it valuable for constructing complex molecular frameworks. The compound exhibits good solubility in polar organic solvents, facilitating its use in solution-phase reactions. Its stability under standard conditions and well-defined reactivity profile make it a reliable reagent for research and industrial applications in medicinal chemistry and material science.
4-(Dimethylamino)benzohydrazide structure
19353-92-5 structure
Product Name:4-(Dimethylamino)benzohydrazide
CAS No:19353-92-5
MF:C9H13N3O
MW:179.219021558762
MDL:MFCD00014761
CID:88064
PubChem ID:88019
Update Time:2025-05-23

4-(Dimethylamino)benzohydrazide Chemical and Physical Properties

Names and Identifiers

    • 4-(Dimethylamino)benzohydrazide
    • 4-(Dimethylamino)-benzoylhydrazine
    • 4-DIMETHYLAMINO-BENZOIC ACID HYDRAZIDE
    • 4-(DIMETHYLAMINO)BENZENE-1-CARBOHYDRAZIDE
    • 4-(N,N-DIMETHYLAMINO)BENZHYDRAZIDE
    • AKOS BC-1518
    • 4-Dimethylaminobenzohydrazide
    • Benzoic acid, 4-(dimethylamino)-, hydrazide
    • 4-Dimethylaminobenzhydrazide
    • 3-(Dimethylamino)benzohydrazide
    • p-Dimethylaminobenzhydrazide
    • 4Me2NPhCON2
    • 4-N,N-dimethylaminobenzoic acid hydrazide
    • 4-(N,N-Dimethylamino)benzoic hydrazide
    • 4-(N,N-Dimethylamino)benzoylhydrazine
    • 4-(N,NDimethylamino)benzoic acid hydrazide
    • p(Nme2)-Ph-CONHNH2
    • NSC 219987
    • Benzoicacid, p-(dimethylamino)-, hydrazide (6CI,7CI,8CI)
    • 4-(Dimethylamino)-benzoylhydrazide
    • 4-(Dimethylamino)benzenecarbohydrazide
    • 4-(Dimethylamino)benzocarbohydrazide
    • 4-(Dimethylamino)benzoylhydrazine
    • 4-Dimethylaminobenzoic acid hydrazide
    • p-(Dimethylamino)benzoicacid hydrazide
    • p-(Dimethylamino)benzoyl hydrazide
    • p-(dimethylamino)benzohydrazide
    • 4-(Dimethylamino)benzoylhydrazide
    • NISTC19353925
    • LABOTEST-BB LT00454413
    • NSC-219987
    • CS-0205929
    • EINECS 242-985-1
    • 4-(Dimethylamino)benzohydrazide, for HPLC derivatization
    • BS-3969
    • 4-(Dimethylamino)benzhydrazide
    • CD 01774
    • p-(Dimethylamino)benzoic acid hydrazide
    • 4-(dimethylamino) benzenecarbohydrazide
    • EN300-3452336
    • 4-Dimethylaminobenzoic acid, hydrazide
    • MFCD00014761
    • FT-0616760
    • HMS548P18
    • NS00026304
    • DTXSID90172962
    • Maybridge1_002636
    • 19353-92-5
    • AKOS000265365
    • W13703
    • DivK1c_001388
    • CDS1_000348
    • A813651
    • AMY15241
    • SCHEMBL963723
    • NSC219987
    • ZW4RGK8W5Z
    • CHEMBL3091865
    • Benzoic acid, p-(dimethylamino)-, hydrazide
    • FT-0618359
    • DB-044828
    • BBL008425
    • ALBB-002513
    • STK044298
    • benzohydrazide, 4-dimethylamino-
    • MDL: MFCD00014761
    • Inchi: 1S/C9H13N3O/c1-12(2)8-5-3-7(4-6-8)9(13)11-10/h3-6H,10H2,1-2H3,(H,11,13)
    • InChI Key: HITIGLAGJBMISF-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)N(C)C)NN
    • BRN: 2210856

Computed Properties

  • Exact Mass: 179.10600
  • Monoisotopic Mass: 179.106
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.4A^2
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1.156
  • Melting Point: 170-171 ºC
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.601
  • PSA: 58.36000
  • LogP: 1.44730
  • Solubility: Uncertain

4-(Dimethylamino)benzohydrazide Security Information

  • Symbol: GHS07 GHS08
  • Signal Word:Warning
  • Hazard Statement: H302-H317-H351
  • Warning Statement: P280
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-40-43
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Safety Term:S26;S36
  • Risk Phrases:R36/37/38

4-(Dimethylamino)benzohydrazide Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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abcr
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4-(Dimethylamino)benzohydrazide Related Literature

Additional information on 4-(Dimethylamino)benzohydrazide

Professional Introduction to 4-(Dimethylamino)benzohydrazide (CAS No. 19353-92-5)

4-(Dimethylamino)benzohydrazide, with the chemical formula C8H10N2O, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number CAS No. 19353-92-5, exhibits a unique structure that makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The< strong>4-(Dimethylamino)benzohydrazide molecule consists of a benzene ring substituted with a hydrazide group and a dimethylamino group. This bifunctional nature allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis. The presence of both the hydrazide and dimethylamino functional groups provides opportunities for further derivatization, enabling the creation of complex molecular architectures.

In recent years, there has been growing interest in exploring the potential applications of 4-(Dimethylamino)benzohydrazide in medicinal chemistry. Its structural features have been leveraged in the development of novel therapeutic agents targeting various diseases. One notable area of research involves its use as a precursor in the synthesis of bioactive molecules that exhibit anti-inflammatory, anticancer, and antimicrobial properties.

A particularly intriguing aspect of 4-(Dimethylamino)benzohydrazide is its role in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with cancer and other chronic diseases. Researchers have utilized the< strong>4-(Dimethylamino)benzohydrazide scaffold to design molecules that can selectively inhibit specific kinases, thereby disrupting aberrant signaling pathways. For instance, studies have demonstrated its utility in generating inhibitors of Janus kinases (JAKs), which are implicated in autoimmune disorders such as rheumatoid arthritis.

The< strong>CAS No. 19353-92-5 compound has also been investigated for its potential in the field of drug discovery. Its ability to form hydrogen bonds and interact with biological targets makes it an attractive candidate for developing small-molecule drugs. Recent computational studies have highlighted its binding affinity to certain protein targets, suggesting its suitability for further optimization into lead compounds.

In addition to its pharmaceutical applications, 4-(Dimethylamino)benzohydrazide has found utility in materials science. Its unique chemical properties make it a valuable component in the synthesis of advanced materials, including polymers and coatings. These materials often require specific functional groups to impart desired properties such as thermal stability, mechanical strength, and chemical resistance.

The synthesis of 4-(Dimethylamino)benzohydrazide typically involves multi-step organic reactions starting from readily available precursors. The process often requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production methods, making this compound more accessible for research and industrial applications.

The< strong>CAS No. 19353-92-5 compound's versatility extends to its role as a ligand in coordination chemistry. Its ability to coordinate with metal ions has been exploited in the design of catalysts for various organic transformations. These catalysts can facilitate reactions that would otherwise be difficult or impossible to achieve under standard conditions.

In conclusion, 4-(Dimethylamino)benzohydrazide is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features make it a valuable intermediate in drug discovery, materials science, and catalysis. As research continues to uncover new applications for this molecule, its importance is likely to grow further, solidifying its place as a cornerstone in modern chemical research.

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